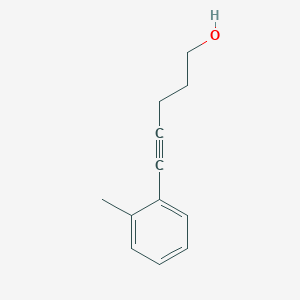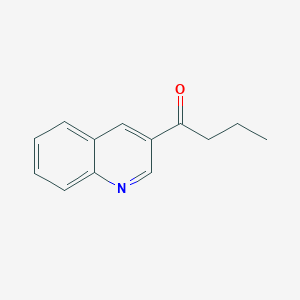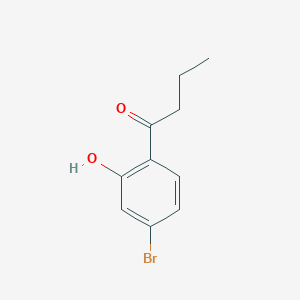![molecular formula C22H20BrClN4 B8483256 6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine](/img/structure/B8483256.png)
6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazole ring attached to a benzyl group, which is further connected to a quinoline core substituted with bromine, chlorine, ethyl, and methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by its attachment to the benzyl group. The quinoline core is then synthesized separately and functionalized with bromine, chlorine, ethyl, and methyl groups. Finally, the pyrazole-benzyl moiety is coupled with the quinoline core under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: The bromine and chlorine atoms in the quinoline core can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study enzyme interactions and cellular pathways
Mecanismo De Acción
The mechanism of action of 6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
- 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
Compared to similar compounds, 6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine stands out due to its unique combination of functional groups and structural features. The presence of both pyrazole and quinoline moieties, along with halogen and alkyl substitutions, provides a diverse range of chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C22H20BrClN4 |
|---|---|
Peso molecular |
455.8 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine |
InChI |
InChI=1S/C22H20BrClN4/c1-3-27(2)22-19(21(24)18-14-16(23)7-10-20(18)26-22)13-15-5-8-17(9-6-15)28-12-4-11-25-28/h4-12,14H,3,13H2,1-2H3 |
Clave InChI |
KGRXTACIXFEYDS-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=NC2=C(C=C(C=C2)Br)C(=C1CC3=CC=C(C=C3)N4C=CC=N4)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dihydrothiophendo[3,4-b]-1,4-benzodiazepin-5-one](/img/structure/B8483183.png)










![ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8483261.png)


